molecular formula C7H7Cl2N B1232004 2,6-Dichloro-4-methylaniline CAS No. 56461-98-4

2,6-Dichloro-4-methylaniline

Cat. No.: B1232004
CAS No.: 56461-98-4
M. Wt: 176.04 g/mol
InChI Key: HMUDNHJDRNNRIE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylaniline: is an organic compound with the molecular formula C₇H₇Cl₂N . It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position of the benzene ring. This compound is a solid at room temperature and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

2,6-Dichloro-4-methylaniline is an aromatic amine . Aromatic amines are a class of compounds that can interact with various biological targets.

Mode of Action

They can act as bases, forming salts with acids, or as nucleophiles, participating in various substitution reactions .

Biochemical Pathways

Aromatic amines can participate in numerous biochemical reactions, including those involving enzymes like cytochrome p450s .

Pharmacokinetics

It’s known that the compound is solid at room temperature , which may affect its absorption and bioavailability.

Result of Action

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, its reactivity may be influenced by factors such as pH, temperature, and the presence of other chemical species.

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-methylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of more complex pharmaceutical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for certain cytochrome P450 enzymes, leading to its hydroxylation and subsequent metabolic transformations. The interactions between this compound and these biomolecules are typically characterized by binding to the active sites of enzymes, resulting in either inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to altered ATP production and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects, including persistent alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and disruption of normal cellular functions. Threshold effects are often observed, where a specific dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interactions between this compound and these metabolic enzymes are critical for its detoxification and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, influencing its localization and accumulation. For instance, the compound may be taken up by cells via active transport mechanisms and subsequently distributed to different cellular compartments. The distribution of this compound within tissues can also be influenced by its lipophilicity and affinity for specific cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, localization to the mitochondria may enhance its impact on cellular metabolism and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of 4-methylaniline: The synthesis of 2,6-dichloro-4-methylaniline can be achieved by the halogenation of 4-methylaniline

    Ammoniation Reaction: Another method involves the ammoniation of 2,6-dichlorotoluene.

Industrial Production Methods: The industrial production of this compound typically involves the chlorination of 4-methylaniline in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,6-Dichloro-4-methylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form 2,6-dichloro-4-methylcyclohexylamine.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2,6-dichloro-4-methylcyclohexylamine.

    Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

One of the primary applications of 2,6-Dichloro-4-methylaniline is as an intermediate in the synthesis of agrochemicals:

  • Insecticides : It serves as a precursor for various insecticides, including pyrazole derivatives such as Fipronil, which are effective against a wide range of pests. Fipronil acts by disrupting the central nervous system of insects .

Case Study: Fipronil Synthesis

A study demonstrated that using this compound in the synthesis of Fipronil resulted in high yields and effective pest control in agricultural settings. The synthesis process was optimized for cost-efficiency while minimizing waste production .

Pharmaceutical Applications

In pharmaceuticals, this compound has been explored for its potential as:

  • Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties. Novel Schiff bases derived from it have been synthesized and evaluated for antibacterial activity against various pathogens .

Case Study: Antimicrobial Evaluation

A study published in the Journal of Advanced Science Research assessed several Schiff bases derived from this compound. The results indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial drugs .

Industrial Applications

Beyond agriculture and pharmaceuticals, this compound finds use in industrial applications:

  • Dyes and Pigments : It is utilized in the production of dyes due to its ability to form stable colored compounds.
  • Polymer Chemistry : The compound is also used as a building block for synthesizing polymers with desired chemical properties.

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered:

  • Toxicity Assessments : Studies indicate that exposure to this compound can pose risks to aquatic life and humans if not managed properly. Therefore, regulations on its use are essential to mitigate potential hazards .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2,6-Dichloro-4-methylaniline is unique due to the specific positions of the chlorine atoms and the methyl group on the benzene ring. This unique substitution pattern affects its chemical reactivity and physical properties. For example, compared to 2,4-dichloroaniline, the presence of the methyl group at the 4th position in this compound can lead to differences in steric hindrance and electronic effects, influencing its reactivity in chemical reactions .

Biological Activity

2,6-Dichloro-4-methylaniline (DCMA) is an aromatic amine with significant relevance in both industrial applications and biological research. This compound serves as an intermediate in the synthesis of dyes and pharmaceuticals, and its biological activity has been the subject of various studies, particularly regarding its interaction with enzymes and cellular processes.

Structure and Basic Properties

DCMA is characterized by the presence of two chlorine atoms and a methyl group attached to an aniline structure. Its molecular formula is C7H7Cl2N, with a molecular weight of 176.04 g/mol. The compound is solid at room temperature and exhibits properties typical of aromatic amines, including basicity and nucleophilicity, which allow it to participate in various biochemical reactions.

The biological activity of DCMA primarily involves its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. DCMA can act as a substrate for these enzymes, leading to hydroxylation and the formation of metabolites that may exhibit differing biological activities compared to the parent compound. This metabolic transformation is essential for the detoxification and elimination of xenobiotics from the body.

Biochemical Pathways

DCMA participates in several biochemical pathways:

  • Enzymatic Reactions : It interacts with cytochrome P450 enzymes, influencing their activity through competitive inhibition or substrate competition.
  • Gene Expression Modulation : DCMA affects gene expression related to detoxification processes. Studies have shown that it can upregulate genes encoding glutathione S-transferases, which are involved in the conjugation and excretion of toxic compounds.
  • Cellular Metabolism : The compound can disrupt mitochondrial function, leading to altered ATP production and increased oxidative stress within cells.

Cellular Effects

DCMA exhibits a range of cellular effects depending on concentration and exposure duration:

  • Low Concentrations : At lower doses, it may primarily influence metabolic pathways with minimal toxicity.
  • High Concentrations : Higher doses can induce significant toxic effects, including liver and kidney damage, oxidative stress, and disruption of normal cellular functions.

Safety Data

According to safety data sheets, DCMA may cause skin irritation, serious eye irritation, and can be harmful if swallowed or inhaled. Proper handling procedures must be adhered to in laboratory settings to mitigate these risks.

Research Applications

DCMA has diverse applications in scientific research:

  • Pharmaceutical Development : It serves as a precursor in synthesizing antimicrobial and anti-inflammatory drugs.
  • Environmental Studies : Its role as a potential pollutant necessitates research into its environmental fate and effects on ecosystems.
  • Biochemical Assays : Used as a substrate in enzyme assays to study enzyme kinetics and interactions .

Case Studies

Several studies have investigated the biological activity of DCMA:

  • Antimicrobial Activity : A study focused on synthesizing Schiff bases derived from DCMA demonstrated significant antimicrobial properties against various bacterial strains. The derivatives exhibited enhanced activity compared to the parent compound, suggesting potential for drug development .
  • Metabolic Studies : Research utilizing animal models has shown that chronic exposure to DCMA leads to cumulative effects on liver function and metabolic pathways. These findings highlight the importance of dosage in assessing toxicity and therapeutic potential.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Enzyme InteractionSubstrate for cytochrome P450
Gene ExpressionUpregulation of detoxification genes
Cellular ToxicityLiver/kidney damage at high doses
Antimicrobial PotentialSignificant activity in synthesized derivatives

Properties

IUPAC Name

2,6-dichloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUDNHJDRNNRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205007
Record name 2,6-Dichloro-4-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56461-98-4
Record name 2,6-Dichloro-4-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056461984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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